molecular formula C16H20O4 B5915797 6-(4-methoxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

6-(4-methoxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

Cat. No. B5915797
M. Wt: 276.33 g/mol
InChI Key: XMQYILMZPLHINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. This compound is also known as TMTD or as the antioxidant, 2,2,6,6-tetramethyl-4-piperidone-1-oxyl (TEMPO). TMTD has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

Mechanism of Action

TMTD acts as a radical scavenger and an antioxidant, which means that it can neutralize free radicals and protect cells from oxidative damage. TMTD can also stabilize polymers by inhibiting the oxidation of polymer chains. TMTD can also act as a catalyst in various chemical reactions by facilitating the transfer of electrons between reactants.
Biochemical and Physiological Effects:
TMTD has been shown to have various biochemical and physiological effects, including the ability to protect cells from oxidative damage, reduce inflammation, and improve cognitive function. TMTD has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

TMTD has several advantages for lab experiments, including its stability, low toxicity, and ease of use. However, TMTD has some limitations, including its potential to interfere with certain assays and its tendency to form adducts with other compounds.

Future Directions

There are several future directions for the study of TMTD, including its potential applications in the treatment of neurodegenerative diseases, its use as a catalyst in various chemical reactions, and its potential for use in the synthesis of new compounds. Further studies are also needed to explore the limitations of TMTD in lab experiments and to develop new methods for its synthesis.

Synthesis Methods

TMTD can be synthesized using various methods, including the oxidation of 2,2,6,6-tetramethylpiperidine with hydrogen peroxide, and the oxidation of 2,2,6,6-tetramethylpiperidine-N-oxide with sodium hypochlorite. The synthesis of TMTD using hydrogen peroxide and acetic acid has also been reported. However, the most commonly used method for the synthesis of TMTD is the oxidation of 2,2,6,6-tetramethylpiperidine with sodium hypochlorite.

Scientific Research Applications

TMTD has been used in various scientific research applications, including as a radical scavenger, an antioxidant, and a stabilizer for polymers. TMTD has also been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the epoxidation of olefins. TMTD has also been used in the synthesis of various compounds, including 1,2,3-triazoles, and as a reagent in the synthesis of N-heterocyclic compounds.

properties

IUPAC Name

6-(4-methoxyphenyl)-3,3,5,5-tetramethyloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-15(2)12(10-6-8-11(19-5)9-7-10)20-14(18)16(3,4)13(15)17/h6-9,12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQYILMZPLHINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

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